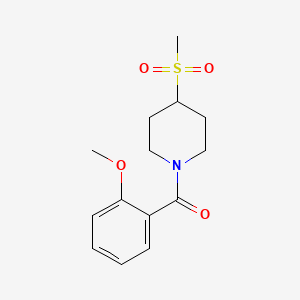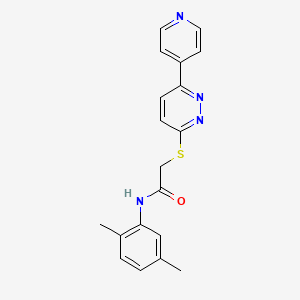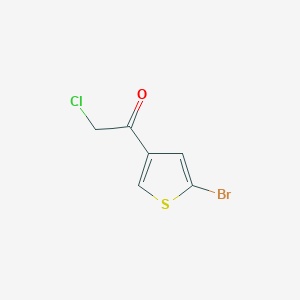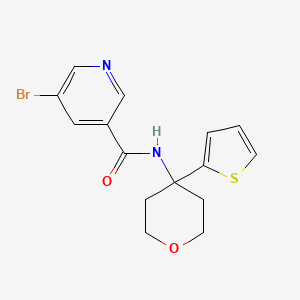![molecular formula C14H18N4S B2533818 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-méthylthiazole CAS No. 2034381-82-1](/img/structure/B2533818.png)
4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-méthylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole” is a compound that has been studied in the context of its potential biomedical applications . It is related to the pyrazolo[1,5-a]pyrazine class of compounds, which have been found in several potent drugs and have been recognized as important scaffolds in drug design .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds has been studied in detail . This reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The Biginelli-type reaction mentioned earlier is one example of a reaction that could potentially involve this compound . Another reaction involves the regioselective reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives .
Applications De Recherche Scientifique
Chimie médicinale
Ce composé fait partie d'une bibliothèque de petites molécules ciblées de 5,6,7,8-tétrahydro [1,2,4]triazolo- [4,3-a]pyrazines, qui sont considérées comme une pierre angulaire en chimie médicinale . Ces structures ont été identifiées pour fournir des ligands puissants pour de nombreux récepteurs .
Blocs de construction pour le développement de médicaments
Les méthodes permettent un accès rapide et multigramme aux dérivés cibles à partir de réactifs commerciaux peu coûteux . Cela en fait des blocs de construction précieux pour le développement de médicaments .
Activité anti-VHB
Le composé a montré un potentiel dans le traitement de l'hépatite B. Un dérivé de ce composé, GYH2-18, a été évalué pour son activité anti-VHB . Deux composés, 2f et 3k, ont présenté une excellente activité anti-VHB, une faible cytotoxicité et des profils pharmacocinétiques oraux acceptables .
Séparation chirale
Le composé a été utilisé dans des études de séparation chirale. Les isomères DPPC (6S)-cyclopropyle 2f-1, 2f-3, 3k-1 et 3k-3 se sont avérés beaucoup plus actifs que les isomères (6R)-correspondants .
Composés de type médicament
Le composé fait partie des « structures privilégiées » qui sont souvent utilisées comme plateformes pour une dérivatisation ultérieure afin de découvrir de nouveaux agonistes et antagonistes des récepteurs .
Application synthétique
Le potentiel d'application synthétique supplémentaire des membres de la bibliothèque pour la synthèse à visée médicinale a été démontré . Cela suggère que le composé pourrait être utilisé dans la synthèse d'autres composés pertinents sur le plan médicinal .
Orientations Futures
The future directions for research on this compound could involve further exploration of its potential biomedical applications, given the interest in related compounds . Additionally, further studies could be conducted to better understand its physical and chemical properties, as well as its safety profile.
Mécanisme D'action
Target of Action
The primary target of the compound 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole is the metabotropic glutamate receptor subtype 2 (mGluR2) . This receptor plays a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .
Mode of Action
4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole acts as a negative allosteric modulator (NAM) of the mGluR2 receptor . This means that it binds to a site on the receptor different from the active site, leading to a conformational change that reduces the receptor’s response to its ligand .
Biochemical Pathways
The action of 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole on the mGluR2 receptor affects various biochemical pathways. The mGluR2 receptor is involved in the regulation of neurotransmitter release, and its modulation can impact the function of several neural circuits . The exact pathways affected by this compound and their downstream effects would require further investigation.
Result of Action
The molecular and cellular effects of 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole’s action are related to its modulation of the mGluR2 receptor. As a negative allosteric modulator, it reduces the receptor’s activity, which can lead to changes in neurotransmitter release and neuronal excitability . The specific effects would depend on the context of receptor activation and the specific neural circuits involved.
Propriétés
IUPAC Name |
4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methyl]-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-10-15-12(9-19-10)7-17-4-5-18-13(8-17)6-14(16-18)11-2-3-11/h6,9,11H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRDRODWNPMXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN3C(=CC(=N3)C4CC4)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-difluorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide](/img/structure/B2533736.png)
![1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2533739.png)
![3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533741.png)


![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2533746.png)




![Ethyl 4-(furan-2-yl)-2-oxo-6-[(4-oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2533753.png)
![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533755.png)

